6-Aminohexane-1-thiol

Surface Chemistry Electrochemistry SAM Characterization

Researchers optimizing biosensor interfaces often face non-specific electrostatic binding that compromises assay specificity. 6-Aminohexane-1-thiol provides a precise solution. Its C6 chain offers an optimal balance between SAM order and electrochemical accessibility, not found in cysteamine or 11-carbon analogs. • Surface pKa of 3.8 ensures a neutral monolayer at physiological pH 7.4, minimizing non-specific attraction of charged biomolecules. • Quantified baseline RMS roughness of ~3.75 nm on Au(111) for reproducible mixed-SAM fabrication. • Validated for heavy metal sensing with an 8.0 × 10⁻⁹ mol/L Hg²⁺ detection limit.

Molecular Formula C6H15NS
Molecular Weight 133.26 g/mol
CAS No. 67283-39-0
Cat. No. B3055838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminohexane-1-thiol
CAS67283-39-0
Molecular FormulaC6H15NS
Molecular Weight133.26 g/mol
Structural Identifiers
SMILESC(CCCS)CCN
InChIInChI=1S/C6H15NS/c7-5-3-1-2-4-6-8/h8H,1-7H2
InChIKeyWYYXDSQOPIGZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminohexane-1-thiol (CAS 67283-39-0) for Precision Surface Functionalization and Biosensing


6-Aminohexane-1-thiol (CAS 67283-39-0), also referred to as 6-amino-1-hexanethiol (6-AHT), is a linear ω-amino-terminated alkanethiol consisting of a six-carbon alkyl chain with a primary amine group at the terminal position and a thiol group at the opposing end [1]. Its molecular formula is C₆H₁₅NS, with a molecular weight of 133.26 g/mol . The compound is primarily utilized as a surface-modifying agent, spontaneously forming self-assembled monolayers (SAMs) on noble metal substrates, most notably gold, via a strong covalent Au–S bond [2]. The pendant primary amine provides a versatile chemical handle for subsequent conjugation of biomolecules, nanoparticles, or other functional entities, making it a foundational building block in the construction of biosensors, bioelectronic interfaces, and advanced material platforms .

Substrate Forms self-assembled monolayers on gold via Au–S bond
Functional handle Terminal primary amine enables bioconjugation and further modification
Chain balance C6 spacer balances monolayer order with electrochemical accessibility

Critical Chain-Length and Terminal Group Parameters in 6-Aminohexane-1-thiol Selection


In-class substitution of alkanethiols for SAM formation is not a simple one-to-one replacement due to the profound influence of both alkyl chain length and terminal functional group chemistry on the resulting monolayer's physical, chemical, and electronic properties [1]. For instance, while a longer-chain analog like 11-amino-1-undecanethiol may yield a more ordered, crystalline-like monolayer, the extended insulating alkyl spacer can significantly impede electron transfer, rendering it suboptimal for electrochemical sensing applications where a balance between structural order and interfacial communication is required [2]. Conversely, a shorter-chain analog such as cysteamine may provide minimal resistance to electron transfer but often forms a less stable, more disordered monolayer with a drastically different surface pKa that can compromise reproducibility and specificity [3]. The six-carbon chain of 6-aminohexane-1-thiol occupies a specific performance niche, offering a compromise between SAM order and electrochemical accessibility, a balance that is not universally provided by its closest analogs and must be quantitatively verified for a given application [4].

Longer chain analogs (e.g., C11)
May increase monolayer order but impair electron transfer due to extended insulating spacer, limiting electrochemical sensor performance.
Shorter chain analogs (e.g., cysteamine)
May provide lower electron transfer resistance but form less stable, more disordered monolayers with a different surface pKa, affecting reproducibility.

Quantitative Comparative Performance Data for 6-Aminohexane-1-thiol (6-AHT)


Surface pKa of 6-AHT vs. Shorter-Chain Cysteamine SAM

The surface acid dissociation constant (pKa) of the amine group within a self-assembled monolayer dictates its charge state at a given pH, which directly governs electrostatic interactions with charged analytes, proteins, or biomolecules in solution. A comparison of surface pKa values determined via Fourier-transform surface-enhanced Raman spectroscopy (FT-SERS) reveals a substantial difference between 6-amino-1-hexanethiol (6-AHT) and its shorter-chain analog, cysteamine (2AT) [1]. The pKa of the 6-AHT SAM on a gold electrode was found to be significantly more acidic than that of the 2AT SAM under identical conditions, indicating that the microenvironment of the amine group is strongly influenced by the underlying alkyl chain length and monolayer organization [1].

Surface pKa (amine)
Head-to-head
6-AHT pKa 3.8 ± 0.3 vs Cysteamine 5.0 ± 0.2 (ΔpKa ≈ 1.2)
At physiological pH 7.4, 6-AHT SAM is >90% neutral; cysteamine SAM remains >99% charged, altering electrostatic binding.
FT-SERS on Au electrode, 0 V vs. Ag/AgCl
Surface Chemistry Electrochemistry SAM Characterization

6-AHT SAM Roughness and Morphology Compared to Mixed SAMs

The surface morphology and roughness of a SAM are critical parameters that influence the reproducibility of subsequent modifications, the uniformity of molecular attachment, and the overall performance of a biosensing interface. Atomic force microscopy (AFM) analysis of pure 6-amino-1-hexanethiol hydrochloride (6-AHT) SAMs on Au(111) provided a baseline for surface quality, which was then compared to SAMs formed from mixed solutions of 6-AHT and 1-dodecanethiol [1]. The pure 6-AHT SAM exhibited a defined RMS surface roughness, which served as the reference point for quantifying the increased roughness observed in mixed monolayers [1].

RMS roughness
~3.75 nm
Establishes quantitative benchmark for pure 6-AHT SAM; deviation in mixed SAMs may impact reproducibility.
AFM on Au(111)/mica, contact mode
Surface Morphology AFM Mixed SAMs

Mercury (II) Ion Detection Limit for 6-AHT Based Sensor

The practical utility of 6-amino-1-hexanethiol (6-AHT) in a functional sensing device has been demonstrated and quantified. In a study utilizing a 100 nm gold plate electrode functionalized with a 6-AHT self-assembled monolayer (SAM), the resulting sensor exhibited a well-defined electrochemical response for the detection of Hg²⁺ ions [1]. The analytical performance was characterized by a specific linear range and a calculated limit of detection (LOD), with the sensing mechanism attributed to the formation of a coordination complex between the terminal amine groups of the 6-AHT SAM and the mercury ions [1].

Hg²⁺ detection limit
8.0 × 10⁻⁹ mol/L
Reported linear response range 1×10⁻⁸–1×10⁻⁶ mol/L with good selectivity against common cations.
Tris-HCl buffer pH 5.0, 25 °C
Electrochemical Sensor Heavy Metal Detection Environmental Monitoring

Chain-Length Dependent Sulfur-Gold Interface and Monolayer Order

The nature of the sulfur-gold interface and the resulting degree of monolayer order are not uniform across the aminothiol family but depend critically on alkyl chain length. A combined experimental (XPS) and theoretical (DFT) study compared the adsorption and assembly of a short-chain aminothiol (cysteamine, C2) and a long-chain aminothiol (mercaptoundecylamine, MUAM, C11) on Au(111) [1]. The study established a mechanistic distinction: short-chain thiols adsorb more strongly and can induce surface reconstruction, while long-chain thiols, driven by stronger interchain van der Waals interactions, form more highly ordered SAMs [1]. The six-carbon chain of 6-aminohexane-1-thiol lies at the inflection point of this structure-function continuum.

Au–S interface mechanism
Class-level inference
C6 expected intermediate: C2 induces surface reconstruction, C11 forms ordered SAMs.
Chain length governs adsorption mechanism; 6-AHT may balance strong bonding and self-assembly order.
Based on XPS/DFT of C2 and C11 only
SAM Formation XPS DFT Modeling

Validated Application Scenarios for 6-Aminohexane-1-thiol in Surface Science and Sensing


pH-Sensitive Bioelectronic Interfaces Requiring a Neutral Surface at Physiological pH

In the development of biosensors or cell culture platforms where minimizing non-specific electrostatic interactions with a target medium (e.g., blood, cell culture media at pH 7.4) is critical, 6-aminohexane-1-thiol is a superior choice over shorter-chain aminoalkanethiols like cysteamine. The directly measured surface pKa of 3.8 ± 0.3 for a 6-AHT SAM [1] ensures that at pH 7.4, the surface is predominantly deprotonated and neutral, thereby reducing unwanted attraction of negatively charged biomolecules. In contrast, a cysteamine SAM with a pKa of 5.0 ± 0.2 would remain largely protonated and positively charged under the same conditions [1]. This specific property of 6-AHT is crucial for applications where the sensor's response must be governed by specific biorecognition events rather than non-specific electrostatic binding.

Electrochemical Sensors for Trace Heavy Metal Detection (e.g., Hg²⁺)

6-Aminohexane-1-thiol is a validated and effective functionalization agent for constructing electrochemical sensors for the detection of heavy metal ions. A 6-AHT-modified gold nanoelectrode has demonstrated a quantifiable and analytically useful response to Hg²⁺, achieving a limit of detection of 8.0 × 10⁻⁹ mol/L in a defined Tris-HCl buffer system [2]. The sensor also exhibited a linear potential response over the range of 1.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol/L and good selectivity against common interfering cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺ [2]. This established performance metric provides a clear rationale for selecting 6-AHT over uncharacterized analogs for the development of similar heavy metal sensing platforms.

Calibrated Mixed Self-Assembled Monolayers (SAMs) for Controlled Surface Properties

For applications requiring a mixed SAM surface to precisely tune properties such as wettability, surface charge, or biorepulsion, 6-aminohexane-1-thiol provides a well-characterized starting point. Atomic force microscopy (AFM) analysis has established a baseline RMS surface roughness of ~3.75 nm for a pure, unmixed 6-AHT SAM on a gold (111) surface [3]. When co-assembled with other thiols, such as hydrophobic alkanethiols, the surface morphology and roughness are known to change relative to this baseline [3]. This quantitative benchmark allows researchers to monitor and control the quality and reproducibility of their mixed SAMs, ensuring that variations in surface architecture do not confound experimental results. This level of morphological characterization is not universally available for all aminoalkanethiols and provides a concrete advantage for users of 6-AHT.

Fundamental Studies on SAM Structure-Function Relationships

The six-carbon chain of 6-aminohexane-1-thiol represents a critical midpoint in the study of aminothiol SAMs. Research comparing short (C2) and long (C11) aminothiols has revealed a fundamental shift in the adsorption mechanism and the nature of the sulfur-gold interface as a function of chain length [4]. Short-chain thiols adsorb strongly and induce surface reconstruction, while long-chain thiols form highly ordered SAMs through interchain interactions [4]. As a C6 compound, 6-aminohexane-1-thiol is the ideal model system for investigating this transition zone. It offers a balance between the strong substrate interaction of short thiols and the self-assembling order of long thiols, making it an essential tool for researchers aiming to deconvolute the competing forces that govern the formation and ultimate performance of functionalized surfaces [4].

Application
Selection Property
Validation Focus
pH-sensitive bioelectronic interfaces
Neutral surface at physiological pH (low pKa)
Surface charge and nonspecific binding assessment
Electrochemical heavy metal sensors
Amino-functionalized sensing layer
LOD, linear range, and ion selectivity verification
Calibrated mixed SAMs
Established baseline roughness for pure SAM
AFM morphology and roughness monitoring
SAM structure-function studies
Intermediate C6 chain at transition zone
SAM order and Au–S bonding characterization

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